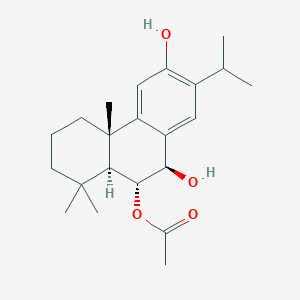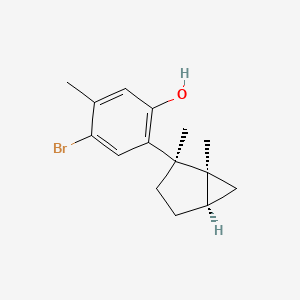
Laurinterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Laurinterol is a sesquiterpenoid isolated from Laurencia intermedia and Aplysia kurodai and has been found to exhibit antibacterial activity, It has a role as a metabolite, an apoptosis inducer, an antibacterial agent and an EC 3.6.3.9 (Na(+)/K(+)-transporting ATPase) inhibitor. It is a sesquiterpenoid, a member of phenols and an organobromine compound.
Aplicaciones Científicas De Investigación
Anticancer Potential
Insecticidal and Repellent Properties
Laurinterol has also been identified for its insecticidal and repellent activities. It showed strong toxicity against brine shrimp larvae and repellent activity against the maize weevil, as well as insecticidal effects on termites. These properties highlight laurinterol's potential in agricultural and pest control applications (Ishii et al., 2017).
Antimicrobial and Antibacterial Effects
Another significant application of laurinterol is in the realm of antimicrobial and antibacterial treatments. Studies have found it effective against various strains of Mycobacterium tuberculosis and nontuberculous mycobacteria, suggesting its utility in developing new treatments for infections caused by these bacteria (García-Davis et al., 2020). Its antimicrobial activity was also observed against Staphylococcus aureus and other pathogens, further supporting its potential as a source for novel antimicrobial agents (Sims et al., 1975).
Propiedades
Nombre del producto |
Laurinterol |
|---|---|
Fórmula molecular |
C15H19BrO |
Peso molecular |
295.21 g/mol |
Nombre IUPAC |
4-bromo-2-[(1S,2R,5R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-5-methylphenol |
InChI |
InChI=1S/C15H19BrO/c1-9-6-13(17)11(7-12(9)16)14(2)5-4-10-8-15(10,14)3/h6-7,10,17H,4-5,8H2,1-3H3/t10-,14+,15+/m1/s1 |
Clave InChI |
UGGAHNIITODSKB-ONERCXAPSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1Br)[C@@]2(CC[C@H]3[C@@]2(C3)C)C)O |
SMILES |
CC1=CC(=C(C=C1Br)C2(CCC3C2(C3)C)C)O |
SMILES canónico |
CC1=CC(=C(C=C1Br)C2(CCC3C2(C3)C)C)O |
Sinónimos |
laurinterol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[2-[[(2S)-2-[[(2S)-1-(benzylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-4-methylpentyl]sulfonodiimidoyl]ethyl]carbamate](/img/structure/B1247022.png)
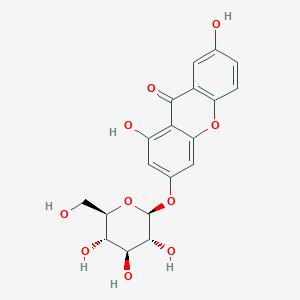



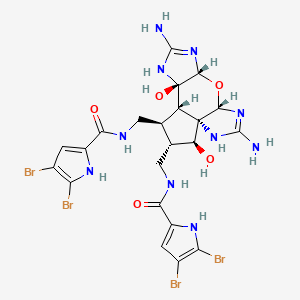

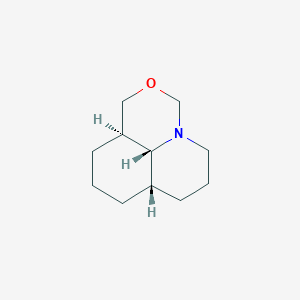
![3-Amino-7-{(3r)-3-[(1s)-1-Aminoethyl]pyrrolidin-1-Yl}-1-Cyclopropyl-6-Fluoro-8-Methylquinazoline-2,4(1h,3h)-Dione](/img/structure/B1247039.png)
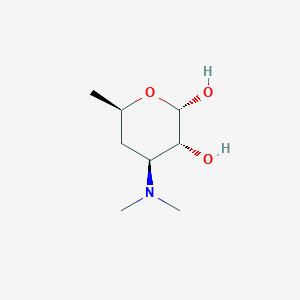
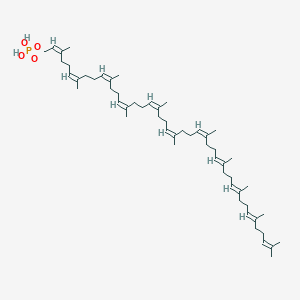

![N-{(E)-amino[(5-methyl-1,3-benzoxazol-2-yl)amino]methylidene}cyclopropanecarboxamide](/img/structure/B1247044.png)
